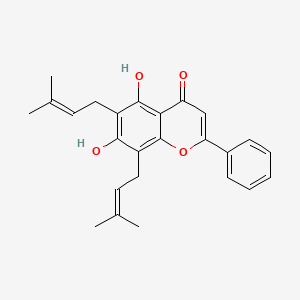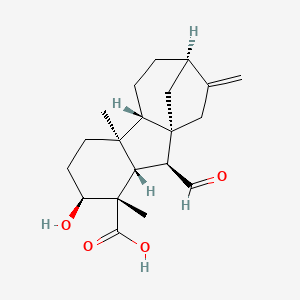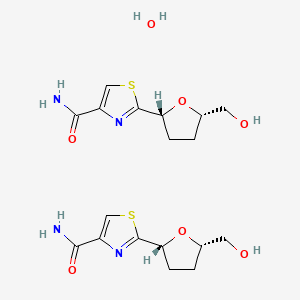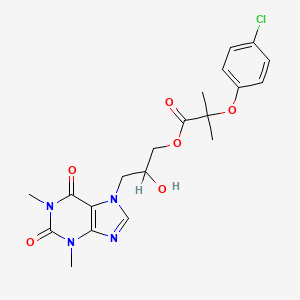![molecular formula C20H24N2O2 B1200982 Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- CAS No. 4081-35-0](/img/structure/B1200982.png)
Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-
Description
Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, also known as Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 47.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N,N’-Bis(salicylidene)-1,6-hexanediamine, also known as Phenol, 2,2’-[1,6-hexanediylbis(nitrilomethylidyne)]bis-, is a member of the Salen group of compounds . It forms complexes with most transition metals, making these metal ions its primary targets . These metal ions include divalent cobalt (Co2+), which forms a classical example of a metal salen complex known as salcomine .
Mode of Action
The compound interacts with its targets by forming coordination compounds. The metal-free salen compound has two phenolic hydroxyl groups. The salen ligand is usually its conjugate base, resulting from the loss of protons from those hydroxyl groups . The metal atom usually makes four coordination bonds to the oxygen and nitrogen atoms .
Biochemical Pathways
The compound’s interaction with metal ions affects various biochemical pathways. For instance, it has been used as a complexing agent for on-line preconcentration of copper and lead by flow injection-flame atomic absorption spectrometry (FI-AAS) . This suggests that it may play a role in metal ion homeostasis and related biochemical pathways.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability would likely be influenced by factors such as formulation and route of administration.
Result of Action
The molecular and cellular effects of N,N’-Bis(salicylidene)-1,6-hexanediamine’s action depend on the specific metal ions it interacts with and the biochemical pathways it affects. For instance, its ability to form complexes with copper and lead ions suggests that it could influence processes dependent on these ions .
Action Environment
The action of N,N’-Bis(salicylidene)-1,6-hexanediamine can be influenced by environmental factors. For example, its fluorescence properties have been used to probe the anionic (SDS), cationic (CTAB) and nonionic (TX-100) micelles as well as in serum albumins (BSA and HSA) and chicken egg white lysozyme (LYZ) by steady state and picosecond time-resolved fluorescence spectroscopy . This suggests that its action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
2-[6-[(2-hydroxyphenyl)methylideneamino]hexyliminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19-11-5-3-9-17(19)15-21-13-7-1-2-8-14-22-16-18-10-4-6-12-20(18)24/h3-6,9-12,15-16,23-24H,1-2,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVHKINVBJRBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCCCCN=CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884030 | |
| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4081-35-0 | |
| Record name | Bis(salicylidene)-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4081-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4081-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[1,6-hexanediylbis(nitrilomethylidyne)]bisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the photochromic properties of N,N'-Bis(salicylidene)-1,6-hexanediamine and how are they studied?
A1: N,N'-Bis(salicylidene)-1,6-hexanediamine exhibits photochromism, meaning it undergoes a reversible color change upon light exposure. Studies using steady-state and time-dependent fluorescence spectroscopy, UV-Vis absorption spectroscopy, and FTIR measurements have shown that the compound transitions to its keto form upon light exposure. [, ] This keto form is responsible for the observed color change.
Q2: How does the structure of N,N'-Bis(salicylidene)-1,6-hexanediamine influence its ability to form complexes with transition metals?
A2: N,N'-Bis(salicylidene)-1,6-hexanediamine acts as a Schiff base ligand due to the presence of nitrogen atoms with lone pairs of electrons. These nitrogen atoms, along with the oxygen atoms in the molecule, can coordinate to transition metal ions, forming stable complexes. [] The length of the hexane bridge in the molecule can influence the geometry and stability of the resulting metal complexes.
Q3: Can N,N'-Bis(salicylidene)-1,6-hexanediamine be used to create luminescent materials, and what factors influence their efficiency?
A3: While N,N'-Bis(salicylidene)-1,6-hexanediamine itself is not inherently luminescent, it can be incorporated into larger structures that exhibit luminescence. For example, N,N'-Bis(salicylidene)-1,6-hexanediamine can be used as a bridging ligand in polynuclear Eu(III) complexes with hexafluoroacetylacetonate (hfa) ligands. [] The efficiency of light emission in these complexes depends on the interaction between the Schiff base ligand and the hfa ligand, which can facilitate energy transfer to the Eu(III) ion and enhance its luminescence.
Q4: What are the potential applications of transition metal complexes incorporating N,N'-Bis(salicylidene)-1,6-hexanediamine?
A4: The transition metal complexes formed with N,N'-Bis(salicylidene)-1,6-hexanediamine, particularly those with luminescent properties, hold potential in various applications. These include their use as light-emitting materials in devices like LEDs, [] as well as potential applications in sensing and catalysis. Further research is needed to fully explore and exploit these potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)







![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)
